

# PF-04822163: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-04822163 |           |
| Cat. No.:            | B12377038   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

PF-04822163 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a family of enzymes crucial in the modulation of intracellular signaling cascades. Developed as a quinazoline-based compound, it exhibits excellent central nervous system (CNS) penetrability, making it a valuable tool for investigating the therapeutic potential of PDE1 inhibition in neurological and psychiatric disorders. Furthermore, its carbon-11 labeled counterpart, [¹¹C]PF-04822163, has been synthesized and evaluated as a positron emission tomography (PET) radioligand for imaging PDE1 in the brain. This document provides a comprehensive technical overview of PF-04822163, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.

# **Core Compound Identity and Properties**



| Property              | Value                                                                                                                     |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------|
| Chemical Name         | (S)-4-(6-Chloro-2,3-dihydro-1H-inden-1-yl)-7,8-dimethoxyquinazoline                                                       |
| Molecular Formula     | C19H17CIN2O2                                                                                                              |
| Mechanism of Action   | Selective inhibitor of Phosphodiesterase 1 (PDE1)                                                                         |
| Therapeutic Potential | Neurological and psychological disorders such as Attention Deficit Hyperactivity Disorder (ADHD) and Parkinson's disease. |
| Radiolabeled Analog   | [¹¹C]PF-04822163 for Positron Emission<br>Tomography (PET) imaging                                                        |

# In Vitro Pharmacology Phosphodiesterase (PDE) Inhibition Profile

PF-04822163 demonstrates high potency and selectivity for the PDE1 enzyme family.



| Target  | IC50 (nM) | Selectivity vs. Other PDEs |
|---------|-----------|----------------------------|
| PDE1A   | 2.0       | 126-fold                   |
| PDE1B   | 2.4       | 105-fold                   |
| PDE1C   | 7.0       | 36-fold                    |
| PDE2A   | 5895      | -                          |
| PDE3A   | >30000    | -                          |
| PDE4D3  | 7620      | -                          |
| PDE5A1  | >30000    | -                          |
| PDE7B   | >29800    | -                          |
| PDE9A1  | >30000    | -                          |
| PDE10A1 | 252       | -                          |
| PDE11A4 | 8257      | -                          |

Data sourced from MedChemExpress product datasheet.

# **Off-Target Binding**

In vitro screening against a panel of 65 major CNS targets, including ion channels, transporters, and G-protein coupled receptors (GPCRs), revealed no significant off-target binding (>50% inhibition) at a 10  $\mu$ M concentration, with the exception of 5-HT<sub>2</sub>B (Ki = 262 nM). [1]

# In Vivo Pharmacokinetics (Rat Model)

**PF-04822163** exhibits favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier permeability.[2]



| Parameter                      | Value                        |
|--------------------------------|------------------------------|
| Dose                           | 10 mg/kg (p.o., single dose) |
| T <sub>max</sub> (plasma)      | 0.5 h                        |
| C <sub>max</sub> (plasma)      | 274 ng/mL                    |
| **Terminal Half-life (t1/2) ** | 5.5 h                        |
| Fraction Unbound (fu)          | 0.028                        |
| Blood/Plasma Ratio (B/P)       | 3.4                          |
| CSF/Plasma Ratio (CSF/Pu)      | 1.7                          |

# Radiochemistry and Preclinical PET Imaging

[11C]**PF-04822163** has been developed as a PET tracer to enable in vivo visualization and quantification of PDE1.

Radiosynthesis of [11C]PF-04822163

| Parameter            | Value                      |
|----------------------|----------------------------|
| Radiochemical Yield  | 25 ± 10% (decay-corrected) |
| Molar Activity       | 106–194 GBq/μmol           |
| Radiochemical Purity | >99%                       |
| Enantiomeric Purity  | 98% (96% ee)               |

Data sourced from a preclinical evaluation study.[1]

### In Vivo Evaluation in Rodents

Preclinical studies in rodents have demonstrated that [11C]**PF-04822163** has good brain penetration and a rapid washout.[1][3] However, it showed only marginal specific binding in vivo, indicating that further optimization of the chemical scaffold may be necessary for a successful clinical PET radioligand.[1][3]



Biodistribution: A whole-body biodistribution study in ddY mice showed initial high uptake in the lungs, followed by the kidneys and heart.[1]

Metabolism: At 15 minutes post-injection in Sprague-Dawley rats, 95% of the radioactivity in the brain corresponded to the unchanged parent compound, while in plasma, this value was 26%. [1]

# **Experimental Protocols Synthesis of PF-04822163**

The synthesis of **PF-04822163** involves a multi-step process starting from the nitration of a precursor compound, followed by oxidation, reduction, cyclization, and finally methylation.[1] The final step involves the reaction of the phenolic precursor with iodomethane in the presence of potassium carbonate in acetonitrile at 40°C.[1]

### Radiosynthesis of [11C]PF-04822163

[¹¹C]**PF-04822163** is synthesized via ¹¹C-methylation of its corresponding phenolic precursor using [¹¹C]CH₃I.[1] The reaction is carried out in dimethylformamide (DMF) with sodium hydroxide as the base at 30°C for 5 minutes.[1] Purification is achieved using high-performance liquid chromatography (HPLC).[1]

### In Vivo PET Imaging in Rats

- Animal Model: Sprague-Dawley (SD) rats.[1]
- Imaging Equipment: Inveon PET scanner.[1]
- Radiotracer Administration: Intravenous injection of approximately 17.5 MBq/1.5 mL of [<sup>11</sup>C]PF-04822163 via the tail vein.[1]
- Image Acquisition: Dynamic 3D PET scan for 60 minutes.[1]
- Blocking Studies: Pre-injection of non-labeled **PF-04822163** (1 mg/kg) 10 minutes before the radiotracer administration to assess specific binding.[1]

### **Radiometabolite Analysis in Rats**



- Sample Collection: Plasma and brain tissue are collected at a specific time point (e.g., 15 minutes) after intravenous injection of [<sup>11</sup>C]PF-04822163.[1]
- Sample Preparation: Plasma is quenched with acetonitrile and centrifuged. The brain is homogenized, quenched with acetonitrile, and centrifuged.[1]
- Analysis: The supernatants from both plasma and brain samples are analyzed by radio-HPLC to separate and quantify the parent radiotracer and its metabolites.[1]

## In Vitro Autoradiography

While specific protocols for [¹¹C]**PF-04822163** are not detailed in the provided search results, a general procedure for in vitro autoradiography with ¹¹C-labeled ligands involves:

- Incubating slide-mounted tissue sections with the radioligand.
- · Washing the sections to remove unbound ligand.
- Drying the sections.
- Apposing the labeled tissues to a photographic emulsion or imaging plate to visualize the distribution of binding sites.

# Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **PF-04822163** and a typical experimental workflow for its evaluation as a PET radioligand.





Click to download full resolution via product page

Figure 1. Mechanism of action of PF-04822163 in inhibiting PDE1.





Click to download full resolution via product page

**Figure 2.** Experimental workflow for the evaluation of [11C]**PF-04822163**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Development of a Candidate 11C-Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoradiography with saturation experiments of 11C-Ro 15-1788 binding to human brain sections PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative ex vivo and in vitro receptor autoradiography using 11C-labeled ligands and an imaging plate: a study with a dopamine D2-like receptor ligand [11C]nemonapride PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-04822163: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377038#whatis-pf-04822163]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com